2-Aminoethyl methacrylate

Catalog No.
S562784
CAS No.
7659-36-1
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminoethyl methacrylate

CAS Number

7659-36-1

Product Name

2-Aminoethyl methacrylate

IUPAC Name

2-aminoethyl 2-methylprop-2-enoate

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-5(2)6(8)9-4-3-7/h1,3-4,7H2,2H3

InChI Key

QLIBJPGWWSHWBF-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCN

Synonyms

2-aminoethyl methacrylate, 2-aminoethylmethacrylate, AEM

Canonical SMILES

CC(=C)C(=O)OCCN

Biomaterial Development and Drug Delivery

AEMA plays a crucial role in developing biocompatible materials for various biomedical applications. Its key functionalities include:

  • Crosslinking agent: AEMA's reactive groups enable it to crosslink with other biocompatible polymers, creating hydrogels and other biomaterials with desired properties like mechanical strength and degradation rates []. These materials find applications in tissue engineering, drug delivery, and wound healing.
  • Cationic polymer for gene delivery: AEMA, being a cationic polymer, can complex with negatively charged DNA molecules, forming nanoparticles for gene therapy []. This approach offers a promising alternative to viral vectors for targeted gene delivery.

Polymer Synthesis and Modification

AEMA serves as a valuable building block for synthesizing various functional polymers:

  • Copolymerization: AEMA can be co-polymerized with other monomers to create copolymers with tailored properties. These copolymers can exhibit unique functionalities like antimicrobial activity, improved mechanical strength, or specific binding capabilities [].
  • Surface functionalization: AEMA can be grafted onto existing polymers to introduce new functionalities, such as improved biocompatibility, controlled drug release, or specific cell targeting [].

Sensors and Electrodes

AEMA's unique properties make it suitable for developing various types of sensors and electrodes:

  • Electrochemical sensors: AEMA-based polymers can be used to construct sensitive and selective electrochemical sensors for detecting various biological molecules, environmental pollutants, and other analytes [].
  • Biocompatible electrodes: AEMA can be incorporated into the design of biocompatible electrodes for applications in biosensors, neural interfaces, and bioelectronics.

2-Aminoethyl methacrylate is a chemical compound characterized by its structure, which includes a methacrylate group and an amine group connected by an ethyl chain. Its molecular formula is C6H11NO2C_6H_{11}NO_2 with a molecular weight of approximately 115.16 g/mol. This compound is primarily available in its hydrochloride form, known as 2-aminoethyl methacrylate hydrochloride, with the CAS number 2420-94-2. It appears as a white to light brown crystalline powder and is soluble in water .

The presence of both the methacrylate and amine functionalities allows this compound to participate in various

Due to its functional groups:

  • Polymerization: The methacrylate group can polymerize under free radical conditions, forming homopolymers or copolymers with other monomers. This property is exploited in creating materials with tailored functionalities.
  • Acid-Base Reactions: The amine group can react with acids, forming salts, which can be useful for modifying the solubility and reactivity of the compound .
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives, expanding its utility in organic synthesis .

Research indicates that 2-aminoethyl methacrylate exhibits biological activity due to its amine functionality, which can interact with biological molecules. For instance, polymers derived from this compound have been investigated for their potential in drug delivery systems and tissue engineering applications due to their biocompatibility and ability to form hydrogels . Furthermore, studies have shown that polymers based on 2-aminoethyl methacrylate can enhance cellular interactions, making them suitable candidates for biomedical applications.

The synthesis of 2-aminoethyl methacrylate typically involves the reaction between methacrylic acid and ethanolamine. One common method includes:

  • Reactants: Methacrylic acid and ethanolamine.
  • Conditions: The reaction is usually conducted in the presence of a dehydrating agent such as hydrochloric acid.
  • Procedure: The reactants are mixed under controlled temperature conditions to facilitate esterification, leading to the formation of 2-aminoethyl methacrylate .

Another method involves reacting a ketimine compound of 2-aminoethyl methacrylate with water and hydrogen chloride under specific conditions to yield high-purity hydrochloride salt .

: Its derivatives are utilized in drug delivery systems, tissue engineering scaffolds, and as components in hydrogels for medical applications.
  • Catalysis: Research has shown that microgels based on this compound can act as catalysts for hydrogen generation through hydrolysis processes .
  • Surface Modification: The amine functionality allows for surface modification of materials, enhancing adhesion properties or introducing bioactive sites.
  • Studies on the interactions of 2-aminoethyl methacrylate focus on its ability to form complexes with other molecules through its amine group. For example, polymers derived from this compound have been shown to effectively adsorb carbon dioxide due to the presence of amine functionalities that facilitate the formation of ammonium carbamates . Such interactions are crucial for developing materials aimed at gas capture and separation technologies.

    Several compounds share structural similarities with 2-aminoethyl methacrylate. Here are some notable examples:

    Compound NameStructure CharacteristicsUnique Features
    Ethyl methacrylateMethacrylate without amine groupPrimarily used in polymer production
    Aminoethyl acrylateAcrylate structure with amine functionalityLess reactive than methacrylates
    Poly(ethylene imine)Polymeric structure with multiple aminesHigh cationic charge density
    2-Hydroxyethyl methacrylateHydroxy group instead of aminoUsed for hydrophilic modifications

    The uniqueness of 2-aminoethyl methacrylate lies in its dual functionality—combining both an amine group and a polymerizable methacrylate moiety—allowing it to be versatile in both chemical reactivity and application scope. This duality enhances its utility in various fields such as materials science and biomedical engineering.

    XLogP3

    0.2

    Other CAS

    7659-36-1

    Wikipedia

    2-Aminoethylmethacrylate

    Dates

    Modify: 2023-08-15

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